molecular formula C20H28N2O3 B12617640 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1R)-1-phenylethyl]-,1,1-dimethylethyl ester,(5R)-

1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1R)-1-phenylethyl]-,1,1-dimethylethyl ester,(5R)-

Cat. No.: B12617640
M. Wt: 344.4 g/mol
InChI Key: KYRRSVXWTJYURJ-FOIQADDNSA-N
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Description

1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-[(1R)-1-phenylethyl]-, 1,1-dimethylethyl ester, (5R)- is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-[(1R)-1-phenylethyl]-, 1,1-dimethylethyl ester, (5R)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.

    Introduction of the carboxylic acid group: This can be achieved through carboxylation reactions.

    Incorporation of the phenylethyl group: This step often involves the use of Grignard reagents or other organometallic compounds.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-[(1R)-1-phenylethyl]-, 1,1-dimethylethyl ester, (5R)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or sulfonates can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-[(1R)-1-phenylethyl]-, 1,1-dimethylethyl ester, (5R)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-[(1R)-1-phenylethyl]-, 1,1-dimethylethyl ester, (5R)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    1,7-Diazaspiro[4.4]nonane derivatives: These compounds share the spirocyclic core but differ in their substituents.

    Phenylethyl derivatives: Compounds with similar phenylethyl groups but different core structures.

Uniqueness

1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-[(1R)-1-phenylethyl]-, 1,1-dimethylethyl ester, (5R)- is unique due to its specific combination of a spirocyclic core and phenylethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H28N2O3

Molecular Weight

344.4 g/mol

IUPAC Name

tert-butyl (5R)-6-oxo-7-[(1R)-1-phenylethyl]-1,7-diazaspiro[4.4]nonane-1-carboxylate

InChI

InChI=1S/C20H28N2O3/c1-15(16-9-6-5-7-10-16)21-14-12-20(17(21)23)11-8-13-22(20)18(24)25-19(2,3)4/h5-7,9-10,15H,8,11-14H2,1-4H3/t15-,20-/m1/s1

InChI Key

KYRRSVXWTJYURJ-FOIQADDNSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2CC[C@@]3(C2=O)CCCN3C(=O)OC(C)(C)C

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC3(C2=O)CCCN3C(=O)OC(C)(C)C

Origin of Product

United States

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